(benzhydrylideneamino) N-phenylcarbamate
Description
(Benzhydrylideneamino) N-phenylcarbamate is a carbamate derivative characterized by a benzhydrylideneamino (diphenylmethyleneimine) substituent attached to the N-phenylcarbamate backbone. This structure combines the carbamate functional group, known for its reactivity and biological activity, with a bulky aromatic moiety that influences steric and electronic properties.
Properties
CAS No. |
25151-09-1 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(benzhydrylideneamino) N-phenylcarbamate |
InChI |
InChI=1S/C20H16N2O2/c23-20(21-18-14-8-3-9-15-18)24-22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H,(H,21,23) |
InChI Key |
FIKLLZTZRDDJIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar N-Phenylcarbamate Derivatives
The biological and chemical properties of N-phenylcarbamates are highly dependent on their substituents. Below is a detailed comparison with key analogs:
Table 1: Structural Analogs of (Benzhydrylideneamino) N-Phenylcarbamate
Key Observations :
- Biological Targets: IPC (isopropyl substituent) targets microtubules in eukaryotic cells, acting as a reversible antimitotic agent . O-(Glucopyranosylidene)amino derivatives inhibit glycosidases, critical for carbohydrate metabolism . Allyl-substituted carbamates (e.g., Prop-2-en-1-yl) are versatile in synthetic chemistry due to their reactivity .
- Polymerization Potential: Diacetylene-substituted N-phenylcarbamates () form multiple crystal phases, enabling applications in material science.
Functional and Mechanistic Differences
Critical Insights :
- Enzyme vs. Structural Targets: While IPC and fungicidal carbamates act on cellular structures (microtubules, cell walls), benzhydrylideneamino and glucopyranosylidene derivatives target enzymatic pathways.
- Reversibility : IPC’s effects are reversible (), whereas glycosidase inhibitors () may require higher concentrations for sustained activity.
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